3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride
Description
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride is a brominated pyrazine derivative featuring an oxetane ring fused to an amine group. The bromine atom at the 5-position of the pyrazine ring enhances electrophilicity and may improve binding to biological targets, while the oxetane moiety contributes to metabolic stability and solubility .
Properties
Molecular Formula |
C7H9BrClN3O |
|---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
3-(5-bromopyrazin-2-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H8BrN3O.ClH/c8-6-2-10-5(1-11-6)7(9)3-12-4-7;/h1-2H,3-4,9H2;1H |
InChI Key |
CPCVVOJBYYHWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=N2)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromopyrazin-2-yl Precursors
The initial step involves synthesizing 5-bromopyrazine derivatives, which serve as key intermediates. Common approaches include:
Direct Bromination of Pyrazine Derivatives:
Pyrazine compounds are brominated using electrophilic bromination agents such as N-bromosuccinimide (NBS) in polar solvents like acetic acid or dimethylformamide (DMF) under controlled temperature conditions.
Reaction Conditions:- Reagent: NBS (1.2 equivalents)
- Solvent: DMF or acetic acid
- Temperature: 0–25°C
- Time: 2–6 hours
Alternative Route via Halogenation of Pyrazine Precursors:
Pyrazine-2,5-dicarboxylic acids or esters can be halogenated at the 5-position selectively using NBS or other brominating agents, followed by purification.
Data Table 1: Bromination Conditions for Pyrazine Derivatives
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | N-bromosuccinimide (1.2 eq) | DMF | 0–25°C | 4 hours | 75–85 | Controlled addition to avoid polybromination |
Formation of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine
The key step involves coupling the brominated pyrazine with an oxetane-based amine:
Preparation of Oxetan-3-amine:
Commercially available or synthesized via nucleophilic substitution on oxetane derivatives. The amino group can be introduced via nucleophilic attack on oxetan-3-one or through reductive amination.Coupling via Nucleophilic Aromatic Substitution (SNAr):
The brominated pyrazine undergoes nucleophilic substitution with oxetan-3-amine under basic conditions:- Reagents: Diisopropylethylamine (DIPEA) or triethylamine (TEA) as base
- Solvent: Ethanol or N,N-dimethylformamide (DMF)
- Temperature: Reflux (~80–100°C)
- Time: 12–24 hours
Data Table 2: Coupling Conditions for Pyrazine and Oxetan-3-amine
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2 | Oxetan-3-amine, DIPEA | Ethanol or DMF | Reflux (~80°C) | 16 hours | 65–80 | Excess amine ensures complete substitution |
Introduction of the Amine Group at Oxetane
Post-coupling, the oxetane ring bearing the amino group can be further functionalized:
Amidation or Nucleophilic Substitution:
The amino group on the oxetane can be converted into a more reactive intermediate or directly reacted with suitable electrophiles to form derivatives.Protection and Deprotection Strategies:
If necessary, protecting groups like Boc can be employed during intermediate steps, then removed under acidic conditions.
- The amino oxetane intermediate is often purified via chromatography, with yields typically in the 60–75% range.
Formation of Hydrochloride Salt
The free amine is converted into its hydrochloride salt to enhance stability and solubility:
- Procedure:
- Dissolve the free amine in anhydrous ethanol or methanol.
- Bubble dry hydrogen chloride gas into the solution or add concentrated hydrochloric acid dropwise under stirring.
- Stir at room temperature for 1–2 hours.
- Isolate the precipitated hydrochloride salt by filtration and dry under vacuum.
Yield:
Typically high (above 90%), with purity confirmed via NMR and HPLC analyses.
Summary of the Overall Synthetic Route
| Step | Description | Reagents & Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination of pyrazine | NBS, DMF, 0–25°C | 75–85 |
| 2 | Nucleophilic substitution with oxetan-3-amine | Oxetan-3-amine, DIPEA, ethanol, reflux | 65–80 |
| 3 | Amine functionalization | Electrophile addition or further derivatization | Varies (60–75) |
| 4 | Hydrochloride salt formation | HCl gas or HCl solution | >90 |
Additional Notes and Considerations
Purity and Characterization:
The intermediates and final product should be characterized via NMR (¹H, ¹³C), LC-MS, and HPLC to confirm structure and purity.Reaction Optimization:
Reaction parameters such as temperature, solvent, and reagent equivalents should be optimized based on scale and desired yield.Safety Precautions: Bromination reactions involve hazardous reagents; proper ventilation and protective equipment are mandatory.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases, and solvents like DMF or toluene are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include larger molecules formed by the coupling of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride with other compounds.
Scientific Research Applications
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Aromatic Rings and Substituents
a) Pyrazine vs. Pyridine Derivatives
- Target Compound : The pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) provides distinct electronic properties compared to pyridine derivatives.
- The pyridine ring has one nitrogen atom, reducing polarity compared to pyrazine .
b) Bromine vs. Fluorine Substituents
- Target Compound : Bromine at the 5-position of pyrazine increases molecular weight (calculated MW: ~279.52 g/mol) and lipophilicity.
- Analog : 3-(3,4-Difluorophenyl)oxetan-3-amine hydrochloride (CAS: 2411637-48-2) features fluorine atoms on a phenyl ring. Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk compared to bromine .
c) Phenyl vs. Pyrazine Backbones
- Analog: 3-(4-Bromophenyl)oxetan-3-amine hydrochloride (CAS: 1349718-53-1) substitutes pyrazine with a brominated phenyl ring.
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₇H₉BrClN₃O | ~279.52 | 5-Bromopyrazine, oxetane amine |
| 3-(4-Bromophenyl)oxetan-3-amine HCl | C₉H₁₀BrClNO | 264.54 | 4-Bromophenyl |
| 3-(3,4-Difluorophenyl)oxetan-3-amine HCl | C₉H₁₀ClF₂NO | 221.63 | 3,4-Difluorophenyl |
| 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine HCl | C₁₀H₁₁ClF₃NO | 253.65 | 4-Trifluoromethylphenyl |
Key Observations :
- Bromine increases molecular weight significantly (e.g., target compound vs. 3,4-difluorophenyl analog: ΔMW ≈ 58 g/mol).
- Fluorinated analogs exhibit lower molecular weights and higher electronegativity, which may enhance solubility in aqueous media .
Biological Activity
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride is C₇H₈BrN₃O·HCl, with a molecular weight of approximately 230.062 g/mol. The compound integrates a bromopyrazine moiety with an oxetane ring , which may confer distinct biological properties not found in similar compounds.
Anticancer Properties
Preliminary studies suggest that 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride exhibits promising anticancer activity. Compounds with pyrazine structures are often investigated for their ability to inhibit tumor growth and metastasis.
Research indicates that pyrazine derivatives can inhibit angiogenesis—the formation of new blood vessels from pre-existing ones, which is crucial for tumor growth. The compound's unique structure allows it to interact with specific biological pathways that may lead to the suppression of cancer cell proliferation.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | HeLa | 9.22 ± 0.17 | Significant growth inhibition |
| Study B | MCF-7 | 29.10 ± 0.18 | Moderate growth inhibition |
| Study C | Jurkat | 41.07 ± 0.11 | Weak growth inhibition |
The mechanisms through which 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride exerts its biological effects are still being elucidated. However, several hypotheses have emerged:
- Inhibition of Matrix Metalloproteinases (MMPs) : Computational docking studies have shown that the compound may bind effectively to MMP-2 and MMP-9, enzymes involved in tumor invasion and metastasis, suggesting its potential role as an inhibitor in cancer therapy .
- Interaction with Biological Targets : The compound is believed to interact with proteins involved in critical signaling pathways associated with cancer progression and inflammation, although detailed interaction studies are required to confirm these findings .
Case Studies
Recent case studies have highlighted the potential of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride in various therapeutic contexts:
- Study on Angiogenesis Inhibition : In vivo assays using the chick chorioallantoic membrane (CAM) model demonstrated that the compound significantly inhibits blood vessel formation, reinforcing its potential as an anticancer agent .
- Cytotoxicity Testing : In vitro cytotoxicity assays have shown varying degrees of effectiveness against different cancer cell lines, indicating that structural modifications could enhance its potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) bromination of pyrazine derivatives (e.g., using N-bromosuccinimide) to introduce the bromine atom at the 5-position, followed by (2) oxetane ring formation via nucleophilic substitution or epoxide-opening reactions. For example, oxetane rings can be synthesized by reacting bromopyrazine with a diol under acidic conditions . Optimization may involve varying catalysts (e.g., Lewis acids), temperature (e.g., 80–120°C), and solvent polarity (e.g., THF vs. DMF). Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity (>98%).
- Structural Confirmation : Use H/C NMR to verify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and pyrazine aromatic signals (δ ~8.5–9.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] = 290.97 g/mol). X-ray crystallography can resolve stereochemistry if chiral centers are present .
Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility compared to the free base. Solubility can be further optimized using co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations. Stability studies (pH 7.4 buffer, 37°C) should monitor degradation via LC-MS over 24–72 hours. Hydrolytic susceptibility of the oxetane ring under strongly acidic/basic conditions necessitates pH-controlled storage .
Advanced Research Questions
Q. How can enantiomeric purity of the oxetan-3-amine core be achieved, and what chiral resolution methods are recommended?
- Methodological Answer : Chiral synthesis may employ asymmetric catalysis (e.g., Jacobsen epoxidation for oxetane precursors) or enzymatic resolution using lipases. Chiral HPLC with columns like Chiralpak IA/IB or supercritical fluid chromatography (SFC) can separate enantiomers. For scale-up, diastereomeric salt formation with chiral acids (e.g., tartaric acid) is cost-effective .
Q. What strategies are effective for functionalizing the 5-bromopyrazine moiety in cross-coupling reactions?
- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, DMF/HO) to introduce aryl groups. Buchwald-Hartwig amination (Pd(dba), Xantphos) enables amine substitution. For SNAr reactions, electron-deficient pyrazine reacts with nucleophiles (e.g., amines, thiols) at 60–100°C . Monitor regioselectivity using H NMR and LC-MS.
Q. How can researchers design in vitro assays to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, BTK) due to pyrazine’s affinity for hinge regions.
- Assay Design : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant kinases. Include staurosporine as a positive control.
- Data Interpretation : Calculate IC values via dose-response curves (0.1–100 µM). Confirm binding mode with X-ray co-crystallography or molecular docking (e.g., AutoDock Vina) .
Q. What are common sources of data contradiction in biological activity studies, and how can they be mitigated?
- Methodological Answer : Contradictions arise from:
- Solvent Effects : DMSO concentrations >1% may artifactually inhibit enzymes. Use solvent-matched controls.
- Compound Stability : Degradation products (e.g., oxetane ring-opening) can confound results. Validate stability via LC-MS before assays.
- Cell Permeability : Poor permeability in cell-based assays may mask activity. Use prodrug strategies (e.g., esterification of the amine) or permeability enhancers (e.g., Labrasol) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final hydrochloride salt formation step?
- Methodological Answer : Low yields often result from incomplete protonation or salt precipitation. Solutions include:
- Controlled pH Adjustment : Titrate HCl to pH 2–3 in cold ethanol.
- Anti-Solvent Crystallization : Add diethyl ether dropwise to the HCl-saturated solution.
- Purity of Starting Material : Ensure the free base is devoid of impurities (e.g., by recrystallization from ethyl acetate) .
Q. What computational tools are recommended for predicting the compound’s metabolic pathways?
- Methodological Answer : Use in silico tools like MetaSite (Molecular Discovery) or GLORYx (for reaction prediction) to identify vulnerable sites (e.g., oxetane ring oxidation, pyrazine dehalogenation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
